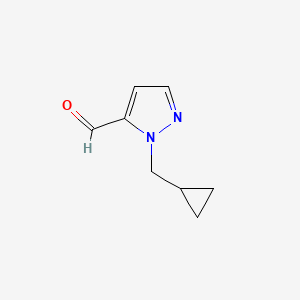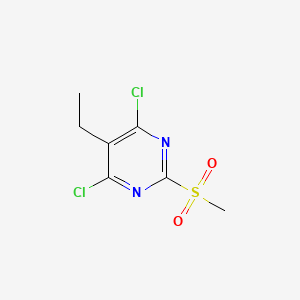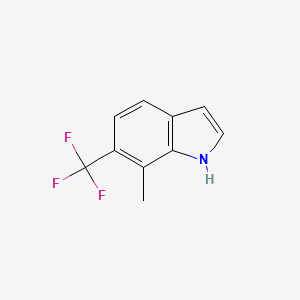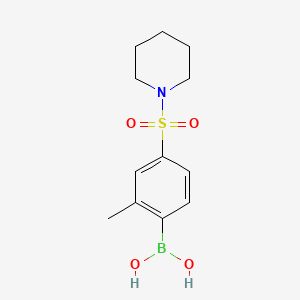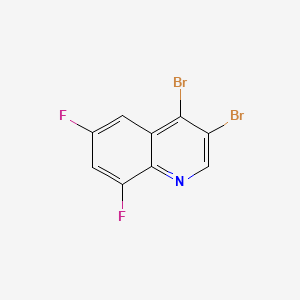
3,4-Dibromo-6,8-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Br2F2N . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-6,8-difluoroquinoline is represented by the SMILES stringBrC1=C(Br)C=NC(C1=CC(F)=C2)=C2F . The molecular weight of this compound is 322.93 . Physical And Chemical Properties Analysis
3,4-Dibromo-6,8-difluoroquinoline is a solid substance . Its molecular weight is 322.93 , and its empirical formula is C9H3Br2F2N .Wissenschaftliche Forschungsanwendungen
Overview of Quinoline Derivatives in Scientific Research
Quinoline derivatives, including structures similar to 3,4-dibromo-6,8-difluoroquinoline, have been extensively studied for their vast range of biological and chemical properties. These compounds exhibit significant activity across various domains including antimicrobial, antifungal, anticancer, and as agents in the treatment of neurodegenerative disorders. The unique structural features of quinoline derivatives facilitate the binding with biological targets, influencing their function and showcasing the versatility of these compounds in medicinal chemistry and drug design.
Antioxidant Properties and Analytical Methods
The study of antioxidants is crucial in understanding the mechanisms of disease prevention and therapy. Quinoline derivatives have been explored for their antioxidant capacities, which are vital in combatting oxidative stress-related diseases. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, have been utilized to determine the antioxidant activity of these compounds. The ability of quinoline derivatives to scavenge free radicals underscores their potential in developing therapeutic agents aimed at reducing oxidative stress (I. Munteanu & C. Apetrei, 2021).
Anticancer and Antimicrobial Applications
Quinoline derivatives have shown promise in anticancer research, attributed to their ability to interfere with DNA replication and cell proliferation. The exploration of 8-hydroxyquinoline and its derivatives has revealed significant biological activities, making them potent candidates for developing broad-spectrum drug molecules for treating life-threatening diseases such as cancer and HIV. These compounds' metal chelation properties further accentuate their potential as drug candidates, highlighting the diverse mechanisms through which they exert their therapeutic effects (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).
Novel Applications in Sensing and Environmental Remediation
The development of fluorescent sensors based on quinoline derivatives for detecting metal ions, including zinc, showcases the versatility of these compounds beyond pharmaceutical applications. The introduction of various functional groups to improve water solubility and cell membrane permeability has led to the creation of effective recognition probes for environmental and biological applications. These advances underline the role of quinoline derivatives in developing novel chemosensors, emphasizing their contribution to scientific research beyond their established biological activities (Nur Syamimi Mohamad et al., 2021).
Safety And Hazards
The safety information available indicates that 3,4-Dibromo-6,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if swallowed or if it gets in the eyes .
Zukünftige Richtungen
Fluorinated quinolines, including 3,4-Dibromo-6,8-difluoroquinoline, have potential applications in various fields due to their unique properties. They have been used in the development of antimalarial drugs, antineoplastic drugs, and drugs for heart diseases . They have also found applications in agriculture and as components for liquid crystals . Future research may focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their practical applications .
Eigenschaften
IUPAC Name |
3,4-dibromo-6,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCJXOCPUXUORV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672690 |
Source


|
| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-6,8-difluoroquinoline | |
CAS RN |
1210168-52-7 |
Source


|
| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

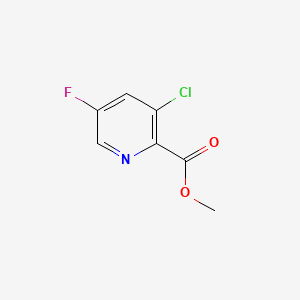
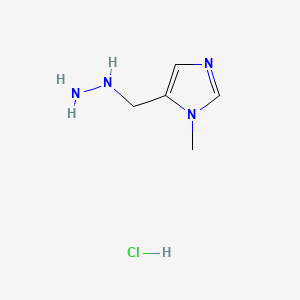
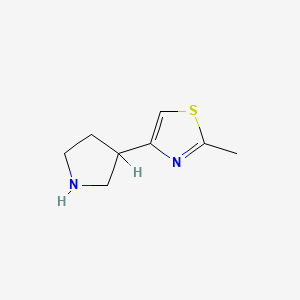
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
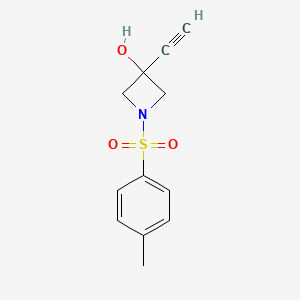
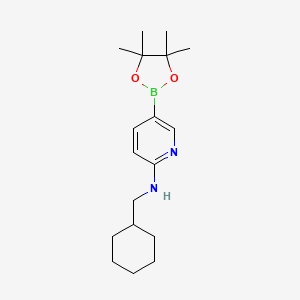
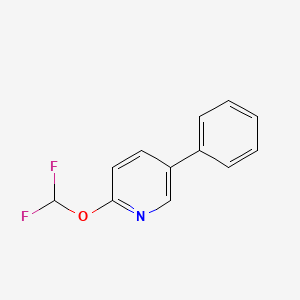

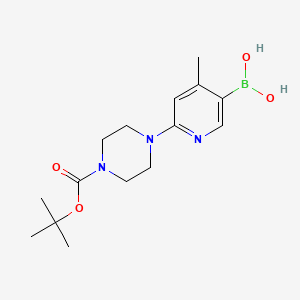
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
